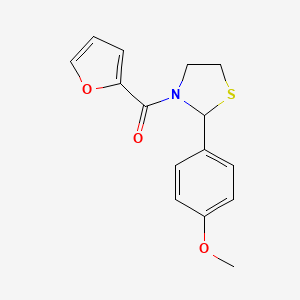

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone

Description

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is a heterocyclic compound that combines a furan ring, a thiazolidine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

furan-2-yl-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-18-12-6-4-11(5-7-12)15-16(8-10-20-15)14(17)13-3-2-9-19-13/h2-7,9,15H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLMYURIIOKQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone typically involves the reaction of furan-2-carbaldehyde with 2-(4-methoxyphenyl)thiazolidine-3-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.

Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Thiazolidine-2-thione derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone typically involves the reaction of furan-2-carbaldehyde with 2-(4-methoxyphenyl)thiazolidine-3-one. The reaction is conducted under basic conditions using sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol, followed by refluxing to ensure complete conversion. The compound has a molecular formula of and a molecular weight of 289.4 g/mol.

This compound exhibits several notable biological activities:

1. Protein Tyrosine Kinase Inhibition

This compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which play a critical role in cancer progression and cell signaling pathways. By binding to the active sites of PTKs, it disrupts their function, potentially leading to reduced tumor growth and proliferation.

2. Antimicrobial Activity

The compound demonstrates significant antibacterial and antifungal properties. It disrupts the integrity of microbial cell membranes, leading to cell death, making it a candidate for developing new antimicrobial agents.

3. Anticancer Potential

Research indicates that derivatives of thiazolidine compounds exhibit cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting the growth of cancer cells, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Research : A study demonstrated that derivatives containing thiazolidine rings showed significant cytotoxicity against various cancer cell lines, indicating that this compound may serve as a lead structure for further anticancer drug development .

- Antimicrobial Studies : Research indicated that thiazolidinone derivatives exhibited high antibacterial activity against antibiotic-resistant strains, suggesting that this compound could be effective in combating resistant infections .

Mechanism of Action

The mechanism of action of furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets:

Protein Tyrosine Kinase Inhibition: The compound binds to the active site of protein tyrosine kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cell proliferation and survival.

Antimicrobial Action: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Furan-2-yl(phenyl)methanone: Similar structure but lacks the thiazolidine ring.

2-(4-Methoxyphenyl)thiazolidin-3-one: Similar structure but lacks the furan ring.

Uniqueness

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is unique due to the combination of the furan ring, thiazolidine ring, and methoxyphenyl group, which imparts distinct biological activities and chemical properties .

Biological Activity

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and antimicrobial research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with 2-(4-methoxyphenyl)thiazolidine-3-one. The reaction is conducted under basic conditions, often using sodium hydroxide or potassium carbonate in solvents like ethanol or methanol, followed by refluxing to ensure complete conversion.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Protein Tyrosine Kinase Inhibition : This compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which are critical in cancer progression and cell signaling pathways. By binding to the active sites of PTKs, it disrupts their function, which may lead to reduced tumor growth and proliferation .

- Antimicrobial Activity : The compound demonstrates significant antibacterial and antifungal properties. It disrupts the integrity of microbial cell membranes, leading to cell death, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Research indicates that derivatives of thiazolidine compounds exhibit cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting the growth of cancer cells, suggesting its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Signaling : By inhibiting PTKs, the compound affects downstream signaling pathways that regulate cell survival and proliferation.

- Cell Membrane Disruption : The antimicrobial action is attributed to its ability to compromise the structural integrity of bacterial and fungal cell membranes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Furan-2-yl(phenyl)methanone | Lacks thiazolidine ring | Limited antimicrobial activity |

| 2-(4-Methoxyphenyl)thiazolidin-3-one | Lacks furan ring | Moderate anticancer activity |

The combination of the furan ring, thiazolidine ring, and methoxyphenyl group in this compound contributes to its distinct biological activities compared to these analogues.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Anticancer Activity : A study evaluating various thiazolidine derivatives found that those containing methoxy groups exhibited enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values significantly lower than standard treatments like doxorubicin .

- Antimicrobial Efficacy : Another research effort assessed the antibacterial properties of thiazolidine derivatives against Gram-positive bacteria. The results indicated that compounds similar to this compound showed considerable inhibition of bacterial growth in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.